

Technical Guide: Physicochemical Properties and Synthesis of 1-(4-Bromo-2-methylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-Bromo-2-methylphenyl)ethanone

Cat. No.: B1291378

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Core Data Summary

This document provides a detailed overview of the key physicochemical properties of **1-(4-Bromo-2-methylphenyl)ethanone**, a compound of interest in synthetic and medicinal chemistry. All quantitative data are summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	C ₉ H ₉ BrO
Molecular Weight	213.07 g/mol
IUPAC Name	1-(4-bromo-2-methylphenyl)ethanone
CAS Number	65095-33-2
Physical Form	Pale-yellow to Yellow-brown Liquid or Semi-solid or Solid

Synthesis via Friedel-Crafts Acylation: A Detailed Experimental Protocol

The primary method for the synthesis of **1-(4-Bromo-2-methylphenyl)ethanone** is the Friedel-Crafts acylation of 3-bromotoluene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. What follows is a representative experimental protocol.

Materials:

- 3-Bromotoluene
- Acetyl chloride (CH_3COCl)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- 5% Sodium hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Crushed ice
- Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, separatory funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

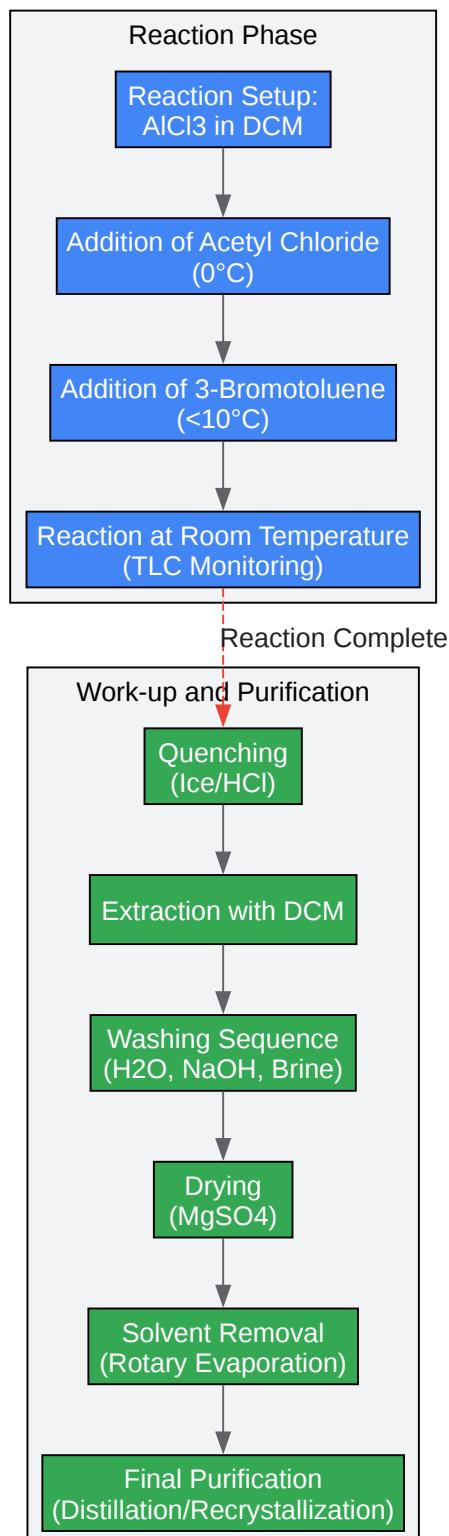
- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

- **Addition of Reactants:** Cool the suspension to 0°C using an ice bath. To the stirred suspension, slowly add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel. Following this, add a solution of 3-bromotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 30 minutes, ensuring the internal temperature is maintained below 10°C.
- **Reaction Progression:** After the complete addition of the reactants, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at this temperature and monitor its progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion of the reaction, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- **Extraction and Purification:** Transfer the quenched mixture to a separatory funnel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
- **Final Purification:** The crude **1-(4-Bromo-2-methylphenyl)ethanone** can be further purified by vacuum distillation or recrystallization to obtain the final product of high purity.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process described above.

Experimental Workflow for the Synthesis of 1-(4-Bromo-2-methylphenyl)ethanone

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of 1-(4-Bromo-2-methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291378#1-4-bromo-2-methylphenyl-ethanone-molecular-weight>

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